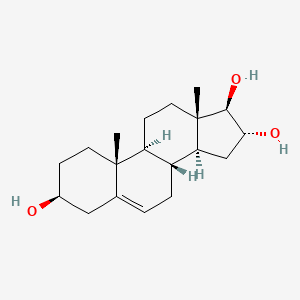

5-Androstenetriol

Description

Structure

3D Structure

Properties

CAS No. |

4150-30-5 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17-,18-,19-/m0/s1 |

InChI Key |

GUGSXATYPSGVAY-DHKQUUGRSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |

Other CAS No. |

4150-30-5 |

physical_description |

Solid |

Synonyms |

5-androstene-3 beta,16 alpha,17 beta-triol 5-androstene-3,16,17-triol |

Origin of Product |

United States |

Foundational & Exploratory

5-Androstenetriol: An In-depth Technical Guide on its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Androstenetriol (AET), a metabolite of dehydroepiandrosterone (DHEA), is a potent immunomodulatory agent with significant therapeutic potential. Unlike its parent compound, AET exhibits minimal androgenic or estrogenic activity, making it an attractive candidate for clinical development. This document provides a comprehensive overview of the known mechanisms of action of AET in immune cells, focusing on its impact on lymphocyte activation, cytokine production, and its role as an anti-glucocorticoid agent. While the precise intracellular signaling cascades remain an active area of investigation, this guide synthesizes the current understanding of AET's immunomodulatory functions, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Immunomodulatory Actions of this compound

This compound primarily exerts its effects by potentiating immune responses, particularly those mediated by T-helper 1 (Th1) cells. This is in stark contrast to glucocorticoids, which are broadly immunosuppressive. The key immunomodulatory activities of AET are summarized below.

Potentiation of Lymphocyte Activation and Proliferation

AET has been shown to significantly enhance the proliferation of lymphocytes in response to mitogenic stimulation. In mixed splenocyte cultures, AET potentiates the proliferative response to both T-cell mitogens like Concanavalin A (ConA) and B-cell mitogens like lipopolysaccharide (LPS) by 50% to 70% above control levels[1][2]. This suggests a broad-acting effect on lymphocyte activation.

Modulation of Cytokine Production: A Shift Towards a Th1 Profile

AET's immunomodulatory effects are closely linked to its ability to alter the cytokine expression profile of immune cells. It generally promotes the production of Th1-associated cytokines while in some contexts reducing the levels of certain pro-inflammatory and Th2-associated cytokines.

-

Upregulation of Th1 Cytokines: AET consistently increases the production of Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Interferon-gamma (IFN-γ) by activated lymphocytes[3][4][5]. This is a hallmark of a Th1-polarizing immune response, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.

-

Modulation of Inflammatory Cytokines: In models of trauma-hemorrhage and sepsis, administration of AET has been shown to decrease plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[6]. It also reduces levels of the anti-inflammatory and immunosuppressive cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interleukin-18 (IL-18) in these models[6].

Anti-Glucocorticoid Activity

A significant aspect of AET's mechanism of action is its ability to counteract the immunosuppressive effects of glucocorticoids like hydrocortisone[4]. It effectively reverses glucocorticoid-induced suppression of lymphocyte proliferation and cytokine production (IL-2 and IL-3)[4]. This anti-glucocorticoid function is pivotal to its ability to restore immune function in states of stress or trauma where endogenous glucocorticoid levels are elevated. Importantly, AET does not appear to bind directly to the glucocorticoid receptor, suggesting an indirect mechanism for its anti-glucocorticoid effects[3].

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of AET on lymphocyte proliferation and cytokine production as reported in the literature.

Table 1: Effect of this compound on Mitogen-Induced Lymphocyte Proliferation

| Cell Type | Mitogen | AET Effect | Reference |

| Mixed Splenocytes | Con A | Potentiation of proliferation by 50-70% | [1][2] |

| Mixed Splenocytes | LPS | Potentiation of proliferation by 50-70% | [1][2] |

Table 2: Modulation of Cytokine Production by this compound

| Cytokine | Cell/System Type | AET Effect | Reference |

| IL-2 | ConA-activated lymphocytes; Trauma-hemorrhage model | Potently increased/Enhanced | [4][5][6] |

| IL-3 | ConA-activated lymphocytes | Potently increased | [4] |

| IFN-γ | Trauma-hemorrhage model | Enhanced | [5][6] |

| IL-6 | Plasma in trauma-hemorrhage and sepsis model | Markedly decreased | [6] |

| IL-10 | Plasma in trauma-hemorrhage model | Reduced | [6] |

| IL-18 | Plasma in trauma-hemorrhage model | Reduced | [6] |

| TNF-α | Plasma in trauma-hemorrhage and sepsis model | Markedly decreased | [6] |

Signaling Pathways in Immune Cells: Potential Mechanisms of AET Action

While the precise signaling pathways directly modulated by this compound are not yet fully elucidated, based on its observed effects on lymphocyte activation and cytokine production, it is likely to intersect with key signaling cascades downstream of the T-cell receptor (TCR) and other immune receptors. AET does not appear to bind to classical steroid hormone receptors such as the androgen, estrogen, progesterone, or glucocorticoid receptors[3]. This suggests a non-genomic or novel receptor-mediated mechanism of action. One study has implicated the mitogen-activated kinase (MAPK) signaling pathway in the anti-inflammatory activity of AET.

Below is a generalized schematic of T-cell activation signaling, with potential points of intervention for AET highlighted. Further research is required to validate these hypothesized interactions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on immune cells.

Mitogen-Induced Lymphocyte Proliferation Assay

This assay measures the proliferative response of lymphocytes to a mitogenic stimulus in the presence or absence of AET.

Materials:

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Mitogens: Concanavalin A (ConA) for T-cell proliferation, Lipopolysaccharide (LPS) for B-cell proliferation

-

This compound (AET) stock solution

-

96-well flat-bottom cell culture plates

-

[³H]-Thymidine (1 µCi/well)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare a single-cell suspension of splenocytes from mice in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Add 50 µL of medium containing the appropriate concentration of mitogen (e.g., 2.5 µg/mL ConA or 10 µg/mL LPS).

-

Add 50 µL of medium containing various concentrations of AET or vehicle control. The final volume in each well should be 200 µL.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse each well with 1 µCi of [³H]-Thymidine in 20 µL of medium and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-Thymidine by liquid scintillation counting.

-

Results are expressed as counts per minute (CPM) or as a stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells).

Cytokine Production Assay (ELISA)

This protocol is for measuring the concentration of cytokines in the supernatant of cultured immune cells treated with AET.

Materials:

-

Cell culture supernatants from the lymphocyte proliferation assay (collected before pulsing with [³H]-Thymidine) or from similarly treated cell cultures.

-

Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-6, TNF-α).

-

ELISA plate reader.

Procedure:

-

Collect supernatants from cell cultures at a specified time point (e.g., 24, 48, or 72 hours post-stimulation).

-

Centrifuge the supernatants to remove any cells or debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight. b. Wash the plate to remove unbound antibody. c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. d. Add standards of known cytokine concentrations and the cell culture supernatants to the wells and incubate. e. Wash the plate. f. Add a biotinylated detection antibody specific for the cytokine and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add a substrate solution (e.g., TMB) and incubate until a color develops. k. Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

In Vivo Trauma-Hemorrhage and Sepsis Model

This is a representative animal model used to evaluate the in vivo efficacy of AET.

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

-

Trauma-Hemorrhage: a. Anesthetize the animal. b. Perform a midline laparotomy to induce soft tissue trauma. c. Cannulate the femoral artery and vein for blood pressure monitoring and hemorrhage/resuscitation. d. Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 35-40 mmHg for a specified period (e.g., 90 minutes). e. Resuscitate the animal with Ringer's lactate solution and, in some models, shed blood.

-

AET Administration: a. Administer AET (e.g., 1 mg/kg body weight) or vehicle intravenously or subcutaneously at the beginning of resuscitation[6].

-

Induction of Sepsis (in two-hit models): a. At a specified time after trauma-hemorrhage (e.g., 24 hours), induce sepsis via cecal ligation and puncture (CLP).

-

Monitoring and Sample Collection: a. Monitor the animals for survival over a period of days. b. At specific time points, collect blood samples for plasma cytokine analysis. c. Harvest organs (e.g., spleen, liver, lungs) to isolate immune cells (e.g., splenocytes, Kupffer cells, alveolar macrophages) for ex vivo cytokine production assays.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent that enhances Th1-mediated immune responses and counteracts glucocorticoid-induced immunosuppression. Its ability to potentiate lymphocyte activation and modulate cytokine production highlights its potential for therapeutic applications in various conditions, including recovery from trauma, sepsis, and potentially as an adjuvant in vaccines and cancer immunotherapy.

The primary gap in our understanding of AET's mechanism of action is the precise identification of its molecular targets and the initial signaling events it triggers in immune cells. Future research should focus on:

-

Receptor Identification: Elucidating the specific cell surface or intracellular receptor through which AET mediates its effects.

-

Signaling Pathway Analysis: Detailed investigation of the downstream signaling cascades, including the roles of specific kinases, phosphatases, and transcription factors in AET-mediated immunomodulation.

-

Transcriptomic and Proteomic Studies: Comprehensive analysis of the changes in gene and protein expression in different immune cell subsets following AET treatment.

A deeper understanding of these molecular mechanisms will be crucial for the rational design of clinical trials and the successful translation of this compound into a therapeutic agent for a range of immunological disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro potentiation of lymphocyte activation by dehydroepiandrosterone, androstenediol, and androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune up-regulation and tumor apoptosis by androstene steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androstenetriol and androstenediol. Protection against lethal radiation and restoration of immunity after radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androstenetriol immunomodulation improves survival in a severe trauma hemorrhage shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 5-Androstenetriol: A DHEA Metabolite with Potent Immunomodulatory and Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (AET), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is emerging as a significant player in the regulation of immune and inflammatory responses. Unlike its precursor DHEA, AET does not serve as a precursor to potent androgens or estrogens, mitigating the risk of hormonal side effects. This whitepaper provides a comprehensive overview of the biological role of AET, focusing on its immunomodulatory functions, anti-glucocorticoid properties, and therapeutic potential. Detailed experimental methodologies, quantitative data from key studies, and visualizations of its signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction

Dehydroepiandrosterone (DHEA) is the most abundant adrenal steroid in humans, and its levels decline with age. While DHEA itself has been investigated for a variety of biological activities, its diverse effects are often attributed to its extensive metabolism into numerous downstream steroids. Among these, 5-androstene-3β,7β,17β-triol (β-AET), a C-7 hydroxylated metabolite, has garnered significant attention for its potent immunomodulatory and anti-inflammatory properties.[1][2] AET is found naturally in humans and is produced from DHEA.[1][3] A key characteristic of AET is that it cannot be metabolized into sex steroids, which makes it a potentially safer therapeutic agent compared to DHEA.[1][4] This guide delves into the core biological functions of AET, presenting the current state of knowledge to facilitate further research and development.

Metabolism of DHEA to this compound

DHEA, produced primarily by the adrenal glands, can be metabolized through various pathways.[5][6] The formation of AET involves hydroxylation at the C-7 position, a reaction catalyzed by cytochrome P450 enzymes.[7] This can occur through two interchangeable enzymatic steps involving 17β-hydroxysteroid dehydrogenase (17β-HSD) and 7α-hydroxylase.[4]

Immunomodulatory and Anti-Inflammatory Effects

AET has been demonstrated to be a potent modulator of the immune system, often exhibiting effects that are distinct from or more potent than DHEA.[2][8] Its primary roles include up-regulating host immune responses to infection and counteracting the immunosuppressive effects of glucocorticoids.[2][9]

Antagonism of Glucocorticoid-Induced Immunosuppression

One of the most well-documented functions of AET is its ability to counteract the immunosuppressive actions of glucocorticoids like hydrocortisone.[2][10] In vitro studies have shown that AET can reverse the inhibitory effects of glucocorticoids on lymphocyte proliferation and the production of key cytokines.[10][11]

Modulation of Cytokine Production

AET has been shown to significantly influence the production of various cytokines, generally promoting a Th1-type immune response, which is crucial for cell-mediated immunity against infections.[11] It has been observed to increase the levels of IL-2, IL-3, and IFN-γ, while in certain contexts, it can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from key studies investigating the effects of AET on various biological parameters.

Table 1: In Vitro Effects of this compound on Lymphocyte Proliferation and Cytokine Production

| Parameter | Cell Type | Stimulant | Treatment | Result | Reference |

| Lymphocyte Proliferation | Murine Splenocytes | Concanavalin A (ConA) or Lipopolysaccharide (LPS) | AET | Potentiated response by 50-70% above control | [3] |

| IL-2 and IL-3 Secretion | ConA-activated Murine Lymphocytes | ConA | AET | Potently increased secretion | [10] |

| Glucocorticoid-induced Suppression of Proliferation | ConA-activated Murine Splenocytes | ConA + Hydrocortisone | AET | Significantly counteracted the immunosuppressive effects | [10] |

| Glucocorticoid-induced Suppression of IL-2 and IL-3 | ConA-activated Murine Splenocytes | ConA + Hydrocortisone | AET | Significantly counteracted the immunosuppressive effects | [10] |

| IL-6, IL-8, and Osteoprotegerin Production | Human osteoblast-like MG-63 cells | Glucocorticoid | β-AET | Reversed glucocorticoid-induced suppression | [7] |

Table 2: In Vivo Effects of this compound in Preclinical Models

| Model | Animal | Treatment | Outcome | Result | Reference |

| Traumatic Hemorrhage Shock | Rodent | AET (subcutaneously at resuscitation) | Survival | 69% survival in AET group vs. 31% in vehicle group (p < 0.05) | [11] |

| Traumatic Hemorrhage Shock | Rodent | AET | Cytokine Levels | Reduced IL-6, IL-10, IL-18; Enhanced IFN-γ, IL-2 | [11] |

| Thermal Injury Induced Osteopenia | Mice | β-AET | Bone Mineral Content | Significantly preserved bone mineral content (p<0.05) | [7] |

| Lethal Infection | Mice | AET | Protection | AET is up to 100,000 times more potent than DHEA in protecting from infections | [12] |

Table 3: Pharmacokinetic Parameters of this compound (βAET)

| Species | Route of Administration | Dose | Cmax | Clearance | Reference |

| Humans | Buccal | 25 mg | ~6.5 ng/mL | Rapid | [8] |

| Humans | Buccal | 100 mg | ~13.3 ng/mL | Rapid | [8] |

| Humans | Subcutaneous | 50 mg | 5-14 ng/mL (after repeat doses) | Rapid | [8] |

| Humans | Subcutaneous | 100 mg | Detected 0.5-2 hours post-administration | Rapid | [8] |

Signaling Pathways

While the precise molecular mechanisms of AET are still under investigation, current evidence suggests that it does not act through classical steroid hormone receptors such as the androgen, estrogen, progesterone, or glucocorticoid receptors.[1][3] A synthetic analog of AET, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286), has been shown to exert its anti-inflammatory effects through the modulation of the MAPK/NFκB signaling pathways.[4] It is plausible that AET shares a similar mechanism of action, potentially through a yet-to-be-identified cell surface receptor.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on AET. For detailed, step-by-step protocols, it is recommended to consult the original publications.

In Vitro Lymphocyte Proliferation Assay

This assay is used to assess the effect of AET on the proliferation of immune cells in response to a stimulant.

Methodology Overview:

-

Cell Isolation: Splenocytes are isolated from mice (e.g., C57BL/6).

-

Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: Cells are stimulated with a mitogen such as Concanavalin A (ConA) or Lipopolysaccharide (LPS) in the presence or absence of AET and/or an immunosuppressant like hydrocortisone.

-

Incubation: The cell cultures are incubated for a period of 48 to 72 hours.

-

Proliferation Measurement: Proliferation is typically measured by the incorporation of [3H]-thymidine into the DNA of dividing cells. Cells are pulsed with [3H]-thymidine for the final hours of incubation.

-

Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter and is indicative of the rate of cell proliferation.

In Vivo Murine Model of Traumatic Hemorrhage Shock

This model is used to evaluate the protective effects of AET in a clinically relevant trauma scenario.

Methodology Overview:

-

Animal Model: A rodent model (e.g., rat or mouse) is used.

-

Trauma Induction: A midline laparotomy is performed to induce soft tissue trauma.

-

Hemorrhage: Animals are hemorrhaged to a mean arterial pressure of 35-40 mm Hg for a defined period (e.g., 60 minutes).

-

Resuscitation and Treatment: Resuscitation is initiated with crystalloid fluid and packed red blood cells. AET or a vehicle control is administered, typically subcutaneously, at the beginning of resuscitation.

-

Observation: Animals are observed for a set period (e.g., two days) for survival.

-

Data Collection: Blood samples may be collected to measure cytokine levels (e.g., IL-6, IL-10, IFN-γ, IL-2).

Assessment of Osteoblast Differentiation

These assays are used to determine the effect of AET on the differentiation of bone-forming cells.

Methodology Overview:

-

Cell Culture: Human osteoblast-like cells (e.g., MG-63) or mesenchymal stem cells are cultured in appropriate media.

-

Treatment: Cells are treated with AET, often in the presence of glucocorticoids to assess its protective effects.

-

Differentiation Markers: Osteoblast differentiation is assessed by measuring:

-

Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.

-

Mineralization: Assessed by staining for calcium deposits with Alizarin Red S.

-

Gene Expression: Measuring the expression of osteoblast-specific genes like osteocalcin via RT-PCR.

-

Therapeutic Potential and Future Directions

The unique biological profile of this compound makes it a promising candidate for therapeutic development in a range of conditions characterized by inflammation and immune dysregulation.

-

Anti-inflammatory and Immunomodulatory Therapies: AET's ability to counteract glucocorticoid-induced immunosuppression without hormonal side effects suggests its potential use as an adjunct to corticosteroid therapy or as a standalone immunomodulatory agent in autoimmune diseases and chronic inflammatory conditions.

-

Infectious Diseases: By enhancing Th1-mediated immunity, AET could be explored as a host-directed therapy to improve resistance to viral and bacterial infections.[9][12]

-

Trauma and Sepsis: The promising results in preclinical models of traumatic shock suggest a potential role for AET in improving outcomes in critically ill patients.[11][13]

-

Osteoporosis: AET's ability to promote osteoblast differentiation and protect against glucocorticoid-induced bone loss indicates its potential as a therapeutic for osteoporosis.[7]

Future research should focus on elucidating the precise molecular targets and signaling pathways of AET. Further clinical trials are warranted to evaluate the safety and efficacy of AET in various human diseases. The development of synthetic analogs with improved pharmacokinetic properties may also enhance its therapeutic potential.

Conclusion

This compound, a non-hormonal metabolite of DHEA, possesses potent immunomodulatory and anti-inflammatory properties. Its ability to counteract glucocorticoid-induced immunosuppression, modulate cytokine production in favor of a Th1 response, and promote osteoblast differentiation highlights its significant therapeutic potential. The absence of conversion to sex steroids makes AET a particularly attractive candidate for further investigation and development as a novel therapeutic agent for a variety of inflammatory and immune-mediated diseases. This guide provides a foundational understanding of AET's biological role to support ongoing and future research in this promising area.

References

- 1. Administration of 5-androstenediol to mice: pharmacokinetics and cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Androstenediol Ameliorates Pleurisy, Septic Shock, and Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro potentiation of lymphocyte activation by dehydroepiandrosterone, androstenediol, and androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Non-Aromatic Δ5-Androstenediol Derivative of Dehydroepiandrosterone Acts as an Estrogen Agonist in Neonatal Rat Osteoblasts through an Estrogen Receptor α-related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Androstene-3β,7β,17β-triol (β-AET) Slows Thermal Injury Induced Osteopenia in Mice: Relation to Aging and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Androstenetriol from Dehydroepiandrosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-Androstenetriol from its precursor, dehydroepiandrosterone (DHEA). This compound, a metabolite of DHEA, is of increasing interest in research and drug development for its potential immunomodulatory and neuroprotective properties. This document details the enzymatic pathway, provides quantitative data on reaction kinetics, and outlines detailed experimental protocols for its synthesis and analysis.

The Enzymatic Synthesis Pathway

The conversion of dehydroepiandrosterone (DHEA) to this compound is a two-step enzymatic process. The first step involves the reduction of the 17-keto group of DHEA, followed by the hydroxylation of the resulting intermediate at the C7 position.

Step 1: Reduction of DHEA to 5-Androstenediol

The initial step is the conversion of DHEA to 5-Androstenediol (androst-5-ene-3β,17β-diol). This reaction is a reduction of the ketone at the C17 position to a hydroxyl group. This conversion is catalyzed by the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which acts as a 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][2][3]

Step 2: Hydroxylation of 5-Androstenediol to this compound

The second step involves the introduction of a hydroxyl group at the 7α-position of 5-Androstenediol to form this compound (androst-5-ene-3β,7α,17β-triol). This hydroxylation is catalyzed by the cytochrome P450 enzyme, CYP7B1, also known as oxysterol 7α-hydroxylase.[4][5][6] While 7α-hydroxylation is the primary described reaction, the formation of 7β-hydroxylated derivatives has also been noted.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymatic reactions in the synthesis of this compound from DHEA.

Table 1: Kinetic Parameters for the Conversion of DHEA to 5-Androstenediol by AKR1C3

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| DHEA | AKR1C3 | 1.9 ± 0.4 | 130 ± 5 |

Data obtained from studies on recombinant human AKR1C3.

Table 2: Kinetic Parameters for the 7α-Hydroxylation of DHEA by CYP7B1

| Substrate | Enzyme | Apparent Km (µM) | Vmax (pmol/min/mg) |

| DHEA | CYP7B1 | 14 ± 1 | 46 ± 2 |

Note: The efficiencies of CYP7B1-mediated hydroxylation of DHEA and 5-Androstenediol are reported to be similar.[4] Therefore, the kinetic parameters for DHEA can serve as a reasonable approximation for the 7α-hydroxylation of 5-Androstenediol.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound from DHEA in a laboratory setting.

Expression and Purification of Recombinant Enzymes

3.1.1. Recombinant Human AKR1C3

Recombinant human AKR1C3 can be expressed in E. coli and purified using affinity chromatography. Commercial sources for recombinant AKR1C3 are also available.[7][8][9][10]

-

Expression: The coding sequence for human AKR1C3 is cloned into a suitable bacterial expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Cells are harvested and lysed. The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged AKR1C3 is eluted with an imidazole gradient. The purity of the protein should be assessed by SDS-PAGE.

3.1.2. Recombinant Human CYP7B1

CYP7B1 is a membrane-associated cytochrome P450 enzyme. For in vitro assays, it is often expressed in insect cells or yeast, or used in the form of liver microsomes.[11]

-

Microsomal Preparation: Human liver microsomes, which contain CYP7B1, can be commercially obtained or prepared from liver tissue by differential centrifugation.[12][13][14][15]

-

Recombinant Expression: For higher purity, CYP7B1 can be co-expressed with cytochrome P450 reductase in a system like baculovirus-infected insect cells. The microsomal fraction from these cells is then used as the enzyme source.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic reaction.

Step 1: Conversion of DHEA to 5-Androstenediol

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Components:

-

DHEA (substrate): Typically in the range of 10-100 µM, dissolved in a small amount of ethanol or DMSO.

-

Purified recombinant AKR1C3: 1-5 µg.

-

NADPH (cofactor): 1 mM.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extraction with an organic solvent like ethyl acetate.

Step 2: Conversion of 5-Androstenediol to this compound

-

Reaction Mixture: The product from Step 1 can be dried down and resuspended in the reaction buffer for the second step, or the synthesis can be performed in a one-pot setup if enzyme compatibility is confirmed. The reaction buffer should be suitable for CYP450 enzymes (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Components:

-

5-Androstenediol (substrate from Step 1).

-

Human liver microsomes (containing CYP7B1) or microsomes from cells expressing recombinant CYP7B1: 0.5 mg/mL protein concentration.

-

NADPH (cofactor): 1 mM (an NADPH regenerating system can also be used).

-

-

Incubation: Pre-incubate the microsomes and substrate for 5 minutes at 37°C. Initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 37°C with gentle shaking.

-

Reaction Termination: Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile.

Analysis of Reaction Products

The conversion of DHEA and the formation of 5-Androstenediol and this compound can be monitored and quantified using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

3.3.1. Thin Layer Chromatography (TLC)

TLC can be used for rapid qualitative analysis of the reaction progress.[16]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and ethyl acetate (e.g., 80:20 v/v) can be used to separate the steroids.

-

Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid spray followed by heating).

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis of the substrate and products.[17][18]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for these steroids.

-

Quantification: The concentrations of DHEA, 5-Androstenediol, and this compound are determined by comparing their peak areas to those of known standards.

Visualizations

Synthesis Pathway

References

- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application [mdpi.com]

- 4. CYP7B1-mediated metabolism of dehydroepiandrosterone and 5alpha-androstane-3beta,17beta-diol--potential role(s) for estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. CYP7B1 - Wikipedia [en.wikipedia.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. cusabio.com [cusabio.com]

- 9. bosterbio.com [bosterbio.com]

- 10. abeomics.com [abeomics.com]

- 11. mybiosource.com [mybiosource.com]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajol.info [ajol.info]

An In-depth Technical Guide to the Physiological Effects of 5-Androstenetriol on the Endocrine System

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (Androst-5-ene-3β,7β,17β-triol; βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA) that has garnered significant interest for its potent immunomodulatory and anti-inflammatory properties. Unlike its parent compound, βAET does not serve as a precursor to potent androgens or estrogens, mitigating the risk of hormonal side effects. This technical guide provides a comprehensive overview of the physiological effects of βAET on the endocrine system, with a particular focus on its antiglucocorticoid activity and its influence on immune-related signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.

Introduction

This compound (βAET) is a C-19 steroid produced in the adrenal glands and other tissues from the metabolism of DHEA.[1] While DHEA has been investigated for a wide range of biological activities, its clinical utility is often hampered by its conversion to sex steroids.[2] βAET, a 7-hydroxylated metabolite, is not a substrate for enzymes that produce androgens and estrogens, making it an attractive therapeutic candidate.[3] Emerging research has highlighted its role in up-regulating host immune responses and counteracting the immunosuppressive effects of glucocorticoids.[4][5] This guide will delve into the specific endocrine effects of βAET, providing the detailed technical information required by researchers in the field.

Immunomodulatory Effects and Antiglucocorticoid Activity

A primary physiological effect of βAET is its ability to enhance immune function, particularly by potentiating lymphocyte activity and cytokine production. Furthermore, it exhibits significant antiglucocorticoid properties, directly opposing the immunosuppressive actions of corticosteroids like hydrocortisone.

Potentiation of Lymphocyte Proliferation

In vitro studies have demonstrated that βAET significantly enhances the proliferation of lymphocytes stimulated by mitogens such as concanavalin A (ConA) and lipopolysaccharide (LPS).[4][6] This effect is in stark contrast to DHEA, which has been shown to suppress mitogen-induced lymphocyte proliferation.[6]

Table 1: Effect of this compound on Mitogen-Stimulated Murine Splenocyte Proliferation [6]

| Mitogen | Treatment | Proliferation relative to Control |

| Concanavalin A (ConA) | This compound (AET) | 50-70% above control |

| Lipopolysaccharide (LPS) | This compound (AET) | 50-70% above control |

Stimulation of Cytokine Secretion

βAET has been shown to potently increase the secretion of key Th1 cytokines, including Interleukin-2 (IL-2) and Interleukin-3 (IL-3), from ConA-activated lymphocytes.[4][5] This activity is crucial for its immune-enhancing effects.

Table 2: Effect of this compound on Cytokine Secretion from ConA-Activated Lymphocytes [4][5]

| Cytokine | Treatment | Effect on Secretion |

| Interleukin-2 (IL-2) | This compound (AET) | Potently Increased |

| Interleukin-3 (IL-3) | This compound (AET) | Potently Increased |

Counteraction of Glucocorticoid-Induced Immunosuppression

A hallmark of βAET's physiological action is its ability to counteract the immunosuppressive effects of glucocorticoids. Co-culturing lymphocytes with βAET significantly reverses the inhibitory effects of hydrocortisone on both lymphocyte proliferation and the production of IL-2 and IL-3.[4][6]

Signaling Pathways

The anti-inflammatory effects of βAET are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways. While direct evidence for βAET is still emerging, studies on its synthetic analogs suggest a role in regulating the TNFα/MAPK/NFκB pathway.

Caption: Putative mechanism of this compound in the TNFα/MAPK/NFκB pathway.

Receptor Binding Profile

Unlike DHEA and other adrenal androgens, βAET does not exhibit significant binding to androgen or estrogen receptors.[3] Furthermore, studies have shown that it does not bind to the glucocorticoid receptor, suggesting that its antiglucocorticoid effects are not mediated by direct receptor antagonism.[3]

Pharmacokinetics and Metabolism

Phase I and II clinical trials have provided initial insights into the pharmacokinetics of βAET in humans. Following subcutaneous or transmucosal administration, βAET is rapidly cleared from circulation.[3]

Table 3: Pharmacokinetic Parameters of this compound in Humans [3]

| Administration Route | Dose | Mean Plasma Concentration | Time to Peak Concentration |

| Subcutaneous | 100 mg | 10 ng/mL | 0.5 - 2 hours |

| Transmucosal | 25 mg, 100 mg | Rapidly cleared, often below quantifiable limits | Not determined |

The metabolism of βAET is extensive, with the primary metabolites being glucuronide and sulfate conjugates.[3]

Experimental Protocols

Mitogen-Stimulated Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol outlines the general steps for assessing the effect of βAET on lymphocyte proliferation.

Caption: Workflow for [³H]-thymidine incorporation lymphocyte proliferation assay.

Detailed Steps:

-

Splenocyte Isolation: Spleens are aseptically removed from mice and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using a suitable buffer.

-

Cell Culture: Splenocytes are washed, resuspended in complete RPMI-1640 medium, and seeded in 96-well flat-bottom plates at a density of 2 x 10⁵ cells/well.

-

Treatment: Cells are treated with the desired concentrations of mitogen (e.g., ConA at 5 µg/mL or LPS at 10 µg/mL), βAET, and/or hydrocortisone.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 48 to 72 hours.

-

Radiolabeling: [³H]-thymidine (1 µCi/well) is added to each well for the final 18-24 hours of incubation.

-

Harvesting: Cells are harvested onto fiberglass filter mats using a cell harvester.

-

Scintillation Counting: The filter mats are dried, and the incorporated radioactivity is measured in a liquid scintillation counter. The results are expressed as counts per minute (cpm).

Cytokine Secretion Assay (ELISA)

This protocol describes the general procedure for quantifying IL-2 and IL-3 in cell culture supernatants.

Caption: Workflow for a sandwich ELISA to measure cytokine concentrations.

Detailed Steps:

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (IL-2 or IL-3) and incubated overnight.

-

Blocking: The plate is washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated.

-

Enzyme Conjugate Incubation: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

-

Substrate Reaction: The plate is washed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.

-

Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined.

Conclusion

This compound is a promising immunomodulatory agent with a distinct endocrine profile. Its ability to enhance lymphocyte proliferation and cytokine secretion, coupled with its potent antiglucocorticoid activity, makes it a compelling candidate for therapeutic development in conditions characterized by immune suppression or dysregulation. The lack of conversion to sex steroids further enhances its safety profile. This technical guide provides a foundational understanding of the endocrine effects of βAET, offering valuable data and protocols to guide future research and development in this area. Further investigation into its precise molecular mechanisms and its effects on a broader range of endocrine parameters is warranted.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. protocols.io [protocols.io]

- 4. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro potentiation of lymphocyte activation by dehydroepiandrosterone, androstenediol, and androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Androstenetriol Signaling Pathways in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (Androst-5-ene-3β,7β,17β-triol; βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA) in humans. Unlike its precursor, βAET does not serve as a precursor to androgens or estrogens and lacks affinity for their respective nuclear receptors, as well as for progesterone and glucocorticoid receptors.[1][2] This unique profile has positioned βAET and its synthetic analogs as intriguing therapeutic candidates, primarily due to their significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling pathways in human cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanisms of action.

Core Signaling Pathways

Current research suggests that this compound exerts its biological effects through multiple signaling pathways, primarily revolving around the modulation of immune responses and cellular metabolism. The key pathways implicated are the MAPK/ERK pathway and the SREBP-2 pathway. Additionally, related androstenetriols have been shown to interact with the mitochondrial translocator protein (TSPO) and inhibit steroidogenic enzymes, suggesting potential alternative or complementary mechanisms.

MAPK/ERK Pathway Modulation

While direct binding of βAET to components of the MAPK/ERK pathway has not been definitively established, studies on its synthetic analog, 17α-ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286 or bezisterim), have identified interactions with key kinases in this cascade.

-

ERK1/2 Interaction: The synthetic analog HE3286 has been shown to bind to ERK1/2.[3] This interaction is thought to underlie the anti-inflammatory effects of HE3286 by decreasing ERK1/2 activation in response to inflammatory stimuli like lipopolysaccharide (LPS).[3]

-

Downstream Effects: The MAPK/ERK pathway is a critical regulator of cellular processes including proliferation, differentiation, and inflammation. By modulating ERK1/2 activity, βAET and its analogs can influence the expression of pro-inflammatory cytokines such as TNF-α.

SREBP-2 Pathway Activation

Evidence suggests that βAET may play a role in cholesterol homeostasis through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

-

Cholesterol Regulation: A synthetic analog of βAET has been shown to up-regulate SREBP-2, leading to increased expression of the LDL receptor in the liver and subsequent reduction in cholesterol levels. This suggests a potential therapeutic application for βAET in metabolic disorders.

-

Crosstalk with MAPK Pathway: The SREBP-2 pathway is known to be regulated by the MAPK signaling cascade, suggesting a potential point of convergence for the cellular effects of βAET.

Interaction with Lrp1

The synthetic analog HE3286 has been identified as a ligand for the Low-Density Lipoprotein Receptor-Related Protein 1 (Lrp1), a large endocytic and signaling receptor. The binding of HE3286 to Lrp1 suggests a potential mechanism for cellular uptake and initiation of downstream signaling events.

Modulation of Steroidogenesis (via 19-Atriol)

A novel androstenetriol, 3,17,19-androsten-5-triol (19-Atriol), was initially reported to interact with the mitochondrial translocator protein (TSPO). However, more recent evidence indicates that 19-Atriol does not act via TSPO but rather functions as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme crucial for the synthesis of progesterone from pregnenolone.[4] 19-Atriol and its metabolite, 19-hydroxytestosterone (19-OHT), also decrease the conversion of cholesterol to pregnenolone.[4] While not βAET, these findings highlight a potential mechanism for androstenetriols to modulate steroid hormone biosynthesis.

Quantitative Data

Quantitative data on the direct interactions and effects of this compound are limited. The following tables summarize the available data for βAET and its related analogs.

| Compound | Target/Assay | Parameter | Value | Cell Line/System | Reference |

| 19-Atriol | Inhibition of PK 11195-mediated progesterone production | IC50 | 357 ± 332 nM | MA-10 Leydig cells | [5] |

| 19-Atriol | Displacement of [3H]promegestone from TAT-CRAC peptide | IC50 | 23.2 µM | Synthetic peptide | [5] |

| Cholesterol | Displacement of [3H]promegestone from TAT-CRAC peptide | IC50 | 1.1 µM | Synthetic peptide | [5] |

| Trilostane | Inhibition of 3β-HSD1 | Ki | 0.10 µM | Purified human enzyme | [6] |

| Trilostane | Inhibition of 3β-HSD2 | Ki | 1.60 µM | Purified human enzyme | [6] |

| RAP D1 | Binding to LRP1 | Kd | 53 ± 5 nM | Surface Plasmon Resonance | [7] |

| RAP D2 | Binding to LRP1 | Kd | 238 ± 56 nM | Surface Plasmon Resonance | [7] |

| MMP-1/TIMP-1 Complex | Binding to LRP1 | Kd | 0.6 nM | Surface Plasmon Resonance | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound signaling pathways.

Lymphocyte Proliferation Assay

This assay is used to assess the immunomodulatory effects of βAET on lymphocyte activation.

-

Cell Preparation: Isolate splenocytes from mice by creating a single-cell suspension from the spleen. Lyse red blood cells using an ammonium-chloride-potassium (ACK) lysis buffer. Wash the remaining lymphocytes and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Assay Setup: Plate splenocytes in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Stimulation: Add a mitogen such as Concanavalin A (Con A) at a final concentration of 1-5 µg/mL to induce lymphocyte proliferation. In parallel, treat cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., a known immunosuppressant or immunostimulant). To test the anti-glucocorticoid effect, co-culture cells with hydrocortisone in the presence and absence of βAET.

-

Proliferation Measurement (MTT Assay): After 48-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a detergent solution and measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable, proliferating cells.

-

Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of the test wells to the absorbance of the negative control wells.

Cytokine Production Assay (ELISA)

This protocol is for quantifying the effect of βAET on the production of cytokines such as IL-2, IL-3, IFN-γ, TNF-α, and IL-6.

-

Cell Culture and Treatment: Culture appropriate immune cells (e.g., splenocytes for IL-2, IL-3, IFN-γ; or macrophage cell lines like RAW 264.7 for TNF-α and IL-6) in 24-well plates.

-

Stimulation: For splenocytes, stimulate with Con A (1-5 µg/mL). For macrophages, stimulate with LPS (100 ng/mL). Concurrently, treat the cells with different concentrations of this compound or a vehicle control.

-

Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest. Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine. After blocking, add the collected cell culture supernatants and standards to the wells. Following incubation, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). Finally, add a substrate that will be converted by the enzyme to produce a colored product.

-

Data Analysis: Measure the absorbance of the wells using a microplate reader. Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Western Blot for MAPK/ERK Phosphorylation

This method is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2.

-

Cell Lysis: Culture cells (e.g., HEK293T or a relevant immune cell line) and treat with this compound or its analogs for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

SREBP-2 Cleavage Assay

This assay assesses the activation of SREBP-2 by monitoring its proteolytic cleavage.

-

Cell Culture and Treatment: Culture cells, such as HepG2, in a medium containing lipoprotein-deficient serum to induce SREBP-2 processing. Treat the cells with this compound or a vehicle control.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and membrane fractions.

-

Western Blot Analysis: Perform Western blotting on both the membrane and nuclear fractions. Use an antibody that recognizes the N-terminal domain of SREBP-2.

-

Data Interpretation: In the membrane fraction, the antibody will detect the full-length precursor form of SREBP-2. In the nuclear fraction, the antibody will detect the cleaved, active N-terminal fragment of SREBP-2. An increase in the amount of the nuclear form of SREBP-2 indicates its activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Figure 1: Proposed signaling pathways of this compound (βAET) and its analogs.

Figure 2: A generalized experimental workflow for assessing cytokine production.

Conclusion

This compound represents a promising class of endogenous molecules with significant therapeutic potential, particularly in the realms of inflammation and immune modulation. Its unique signaling profile, distinct from classical steroid hormones, opens up new avenues for drug development. While the precise molecular targets and quantitative aspects of its interactions are still being elucidated, the current body of evidence strongly suggests that βAET and its analogs modulate key cellular pathways, including the MAPK/ERK and SREBP-2 cascades. Further research focusing on direct binding studies and the generation of more extensive quantitative data will be crucial for fully understanding its mechanism of action and advancing its clinical applications. This guide provides a foundational understanding of this compound's signaling pathways to aid researchers in this endeavor.

References

- 1. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Andrographolide inhibits IFN-gamma and IL-2 cytokine production and protects against cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Affinity Binding of LDL Receptor-Related Protein 1 to Matrix Metalloprotease 1 Requires Protease:Inhibitor Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production and Regulation of 5-Androstenetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenetriol (A5-triol), an endogenous steroid metabolite of dehydroepiandrosterone (DHEA), is emerging as a molecule of significant interest in various physiological and pathological processes. This technical guide provides a comprehensive overview of the endogenous production and regulation of this compound. It details the biosynthetic pathways, the key enzymes involved, and the regulatory mechanisms that govern its formation. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of this compound, alongside a summary of its reported concentrations in human biological matrices. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a clear visual representation of the complex processes involved in A5-triol metabolism and analysis.

Introduction

This compound (androst-5-ene-3β,7β,17β-triol), hereafter referred to as A5-triol, is a C19 steroid hormone produced in various tissues, including the adrenal glands.[1] It is a downstream metabolite of dehydroepiandrosterone (DHEA), the most abundant circulating steroid hormone in humans.[2] While DHEA itself exhibits a range of biological activities, its metabolites, including A5-triol, are increasingly recognized as possessing unique and potent functions. This guide focuses on the endogenous production and regulation of this compound, providing a technical resource for researchers in steroid biology and drug development.

Endogenous Biosynthesis of this compound

The primary pathway for the endogenous production of this compound begins with the conversion of cholesterol to DHEA. This process predominantly occurs in the zona reticularis of the adrenal cortex.[2] DHEA then serves as the immediate precursor for the synthesis of A5-triol through a two-step enzymatic cascade.

From Cholesterol to DHEA

The biosynthesis of DHEA from cholesterol involves two key mitochondrial and endoplasmic reticulum-associated enzymes:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the conversion of cholesterol to pregnenolone, a critical rate-limiting step in steroidogenesis.

-

CYP17A1 (17α-hydroxylase/17,20-lyase): This bifunctional enzyme first hydroxylates pregnenolone to 17α-hydroxypregnenolone and then cleaves the C17-20 bond to produce DHEA.[2]

From DHEA to this compound

The conversion of DHEA to this compound involves two sequential enzymatic reactions: 7α-hydroxylation and 17-ketoreduction.

-

7α-Hydroxylation of DHEA: The initial and rate-limiting step in the conversion of DHEA to A5-triol is the introduction of a hydroxyl group at the 7α position. This reaction is catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1) , also known as steroid 7α-hydroxylase.[3][4] This conversion results in the formation of 7α-hydroxy-DHEA. CYP7B1 is expressed in various tissues, including the liver, brain, and prostate.[3][5]

-

17-Ketoreduction of 7α-hydroxy-DHEA: The final step in the synthesis of this compound is the reduction of the 17-keto group of 7α-hydroxy-DHEA to a 17β-hydroxyl group. This reaction is catalyzed by a member of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily.[6] While the specific isozyme responsible for this conversion has not been definitively identified, several members of the 17β-HSD family are capable of reducing 17-ketosteroids. Given their tissue distribution and substrate specificities, likely candidates include isoforms such as HSD17B1, HSD17B2, and AKR1C3 (also known as HSD17B5).[6][7]

The biosynthetic pathway is illustrated in the following diagram:

Regulation of this compound Production

The endogenous levels of this compound are tightly regulated by controlling the expression and activity of the key biosynthetic enzymes, primarily CYP7B1.

Transcriptional Regulation of CYP7B1

The expression of the CYP7B1 gene is influenced by several transcription factors and signaling pathways:

-

Specificity Protein 1 (Sp1): Sp1 is a key transcription factor that binds to GC box sequences in the promoter region of the CYP7B1 gene and is essential for its basal transcription.[8]

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): SREBP-1c, a master regulator of lipid metabolism, acts as a negative regulator of CYP7B1 expression. Increased levels of SREBP-1c can suppress CYP7B1 transcription.[9]

-

Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) have been shown to stimulate CYP7B1 activity, potentially through the activation of transcription factors like NF-κB and AP-1.[10] Conversely, the anti-inflammatory cytokine Transforming Growth Factor-beta (TGF-β) can suppress CYP7B1 activity.[10]

-

Bile Acids: Certain bile acids, such as taurocholic acid and taurodeoxycholic acid, can decrease CYP7B1 activity, suggesting a feedback regulatory mechanism.[6][11]

Hormonal Regulation

The production of the precursor DHEA is under the control of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] Therefore, factors that influence ACTH secretion can indirectly affect the substrate availability for this compound synthesis.

The regulatory pathways influencing CYP7B1 expression are depicted below:

Quantitative Data

The concentration of this compound in human biological fluids is relatively low and exhibits an age-dependent decline.

| Biological Matrix | Age Group | Concentration Range | Reference |

| Human Plasma | Adult Males | 2 - 162 pg/mL | [7] |

| Human Plasma | Adult Females | 6 - 249 pg/mL | [7] |

| Human Brain | Adults | Present, but not quantified | [12][13] |

| Human Adrenal Gland | Not Reported | Not Reported |

Experimental Protocols

Accurate quantification of this compound requires sensitive analytical techniques, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for the extraction and analysis of A5-triol from tissue and plasma samples.

Extraction of this compound from Tissue

This protocol is adapted from general methods for steroid extraction from tissues.[10]

Materials:

-

Frozen tissue sample (-80°C)

-

Ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Homogenizer (e.g., bead beater, rotor-stator homogenizer)

-

Organic extraction solvent (e.g., methyl tert-butyl ether, MTBE)

-

Internal standard (e.g., d3-5-Androstenetriol)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add ice-cold homogenization buffer at a 1:4 (w/v) ratio.

-

Add the internal standard.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Add organic extraction solvent at a 5:1 (v/v) ratio to the supernatant.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent.

-

Pool the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guide for SPE of steroids from plasma.[14]

Materials:

-

Plasma sample

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

Elution solvent (e.g., 90% methanol in water)

-

Internal standard

Procedure:

-

Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge, followed by 3 mL of deionized water.

-

Sample Loading: Add internal standard to the plasma sample. Dilute the plasma sample 1:1 with water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the this compound with 2 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

The following are suggested starting parameters for the quantification of this compound by LC-MS/MS, based on methods for similar steroids.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: A linear gradient from 40% to 95% B over 5-7 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion [M+H-2H₂O]⁺ (e.g., m/z 271.2) → Product ion (e.g., m/z 253.2)

-

Internal Standard (d3-5-Androstenetriol): Precursor ion [M+H-2H₂O]⁺ (e.g., m/z 274.2) → Product ion (e.g., m/z 256.2)

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

A generalized workflow for sample preparation and analysis is shown below:

Conclusion

The endogenous production of this compound is a tightly regulated process, primarily dependent on the activity of CYP7B1 for its synthesis from DHEA. The intricate regulation of this enzyme by transcription factors, cytokines, and bile acids highlights the complex interplay of factors that determine the bioavailability of A5-triol. As research into the biological functions of this steroid continues to expand, the detailed understanding of its biosynthesis and the availability of robust analytical methods are crucial for advancing our knowledge and exploring its therapeutic potential. This guide provides a foundational resource for researchers to delve into the fascinating biology of this compound.

References

- 1. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Structure and function of 17beta-hydroxysteroid dehydrogenase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human oestrogenic 17beta-hydroxysteroid dehydrogenase specificity: enzyme regulation through an NADPH-dependent substrate inhibition towards the highly specific oestrone reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and regulation of 17 beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) Contributes to Testosterone Production in the Adrenal Reticularis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human 17 beta-hydroxysteroid dehydrogenase type 1 and type 2 isoenzymes have opposite activities in cultured cells and characteristic cell- and tissue-specific expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progesterone, androstenedione, testosterone, 5 alpha-dihydrotestosterone and androsterone concentrations in specific regions of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain levels of sex steroid hormones in men and women during normal aging and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

5-Androstenetriol: A Potential Biomarker at the Crossroads of Aging and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Androstenetriol (AET), a key metabolite of dehydroepiandrosterone (DHEA), is emerging as a significant biomarker and potential therapeutic target in the context of aging and a spectrum of age-related diseases. Unlike its parent compound, AET exhibits potent anti-inflammatory and immunomodulatory properties without being metabolized into active androgens or estrogens, thereby presenting a favorable safety profile. This technical guide provides a comprehensive overview of the current understanding of AET, focusing on its quantitative relationship with aging, its role in disease, the methodologies for its detection, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the diagnostic and therapeutic potential of this compound.

Introduction: The Significance of this compound

Dehydroepiandrosterone (DHEA) and its sulfated form (DHEA-S) are the most abundant circulating steroid hormones in humans, with levels peaking in early adulthood and declining progressively with age. This age-related decline has led to the consideration of DHEA as a key biomarker of aging. This compound (AET), a 7-hydroxylated metabolite of DHEA, is gaining attention for its distinct biological activities that differ significantly from DHEA and other androstene steroids.[1] AET is a naturally occurring steroid in humans and is produced in the adrenal glands. Its unique properties, particularly its potent anti-inflammatory and immune-regulating functions, position it as a molecule of interest for understanding the mechanisms of aging and the pathogenesis of chronic diseases.

This compound as a Biomarker for Aging

The concentration of this compound in human plasma exhibits a clear age-dependent decline, mirroring the trajectory of its precursor, DHEA. This decline suggests that AET may serve as a valuable biomarker for biological aging.

Quantitative Data on Plasma this compound Levels with Age

A study analyzing the plasma concentrations of β-AET in a cohort of males and females revealed a significant negative correlation with age in both sexes.[2] These findings are summarized in the table below.

| Gender | Age Range (years) | Plasma β-AET Concentration Range (pg/mL) | Correlation with Age (p-value) | Correlation Coefficient (r²) |

| Males | 20-70 | 2 - 162 | 0.02 | 0.06 |

| Females | 20-70 | 6 - 249 | <0.0001 | 0.12 |

| Table 1: Age-Related Decline in Plasma β-Androstenetriol Levels.[2] |

The Role of this compound in Disease

The anti-inflammatory and immunomodulatory properties of AET suggest its potential involvement in a variety of age-related diseases characterized by chronic inflammation. While direct quantitative data on AET levels in specific diseases are still emerging, its known biological activities provide a strong rationale for its investigation as a biomarker and therapeutic agent in neurodegenerative and cardiovascular diseases.

Neurodegenerative Diseases

Chronic neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD). While direct evidence linking AET levels to AD is limited, the neuroprotective effects of its parent compound, DHEA, are well-documented.[3] Given that AET possesses more potent anti-inflammatory properties than DHEA, it is hypothesized that a decline in AET levels could contribute to the neuroinflammatory processes observed in AD. Further research is warranted to quantify AET concentrations in cerebrospinal fluid and plasma of patients with neurodegenerative disorders.

Cardiovascular Disease

Atherosclerosis, the underlying cause of most cardiovascular diseases, is a chronic inflammatory condition. While some studies have investigated the link between androgens and cardiovascular disease, the specific role of AET is less clear.[4] A clinical trial investigating the effects of AET administration on cholesterol levels provides some insight into its potential cardiovascular effects.

| Subject Group | AET Dose and Administration | Effect on Total Cholesterol | Effect on HDL/LDL |

| Healthy Adults | 100 mg subcutaneous | Significant decrease (p = 0.0095) | No significant changes |

| Healthy Adults | 100 mg transmucosal | Trend towards a significant decrease (p = 0.067) | No significant changes |

| Elderly | Not specified | No significant changes | No significant changes |

| Hyperlipidemic Subjects | Not specified | No effect | No effect |

| Table 2: Effect of this compound on Serum Cholesterol Levels.[5] |

These findings suggest that AET may have a cholesterol-lowering effect in healthy adults, although this effect was not observed in elderly or hyperlipidemic individuals. The rapid metabolism of AET may contribute to these differential effects.[5]

Immunomodulatory and Anti-inflammatory Effects

AET's most well-characterized functions are its ability to modulate the immune system and counteract inflammation. It has been shown to potentiate T-helper 1 (Th1) immune responses while attenuating T-helper 2 (Th2) responses, and to oppose the immunosuppressive effects of glucocorticoids like hydrocortisone.

Quantitative Effects on Cytokine Production

In vitro studies have demonstrated that AET can significantly influence the production of key cytokines by immune cells.

| Cell Type | Stimulant | AET Effect | Cytokine | Quantitative Change |

| Murine Splenocytes | Concanavalin A (Con A) or Lipopolysaccharide (LPS) | Potentiation | Proliferation | 50-70% above control[6] |

| Con A-activated Lymphocytes | Concanavalin A (Con A) | Potentiation | IL-2 | Potently increased[6] |

| Con A-activated Lymphocytes | Concanavalin A (Con A) | Potentiation | IL-3 | Potently increased[6] |

| Table 3: In Vitro Effects of this compound on Lymphocyte Activation and Cytokine Secretion.[6] |

Furthermore, AET has been shown to counteract the suppressive effects of hydrocortisone on lymphocyte proliferation and the production of IL-2 and IL-3.[6]

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. AET is thought to exert its anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB activation cascade involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The IκB kinase (IKK) complex is crucial for this process.

MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including inflammation, cell stress responses, and proliferation. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. While the precise interactions of AET with the MAPK cascade are still under investigation, its anti-inflammatory and immunomodulatory effects suggest a modulatory role.

Experimental Protocols: Quantification of this compound